Actinoplanone D

Description

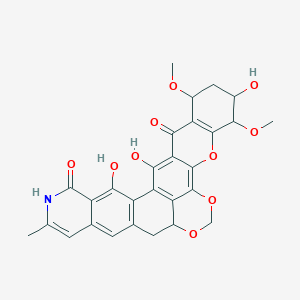

Structure

2D Structure

3D Structure

Properties

CAS No. |

116200-81-8 |

|---|---|

Molecular Formula |

C28H25NO10 |

Molecular Weight |

535.5 g/mol |

IUPAC Name |

3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione |

InChI |

InChI=1S/C28H25NO10/c1-9-4-10-5-11-6-14-17-19(15(11)21(31)16(10)28(34)29-9)23(33)20-22(32)18-13(35-2)7-12(30)24(36-3)26(18)39-27(20)25(17)38-8-37-14/h4-5,12-14,24,30-31,33H,6-8H2,1-3H3,(H,29,34) |

InChI Key |

PGRSDWZKKHDDAE-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1)O |

Canonical SMILES |

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1)O |

Synonyms |

Actinoplanone D |

Origin of Product |

United States |

Isolation and Dereplication Methodologies of Actinoplanone D

Cultivation and Fermentation of Actinoplanes sp. R-304

The production of Actinoplanone D originates from the fermentation of Actinoplanes sp. R-304. benchchem.com Strains of Actinoplanes are known producers of various pharmaceutically relevant secondary metabolites. nih.gov

Cultivation: The process begins with the cultivation of the Actinoplanes sp. strain in a nutrient-rich environment. This is typically carried out in a two-step shake flask system. nih.gov The culture medium is composed of inorganic salts, a carbon source such as starch hydrolysate, and a nitrogen source like yeast extract. nih.gov

Fermentation: The fermentation for the production of actinoplanones generally involves culturing Actinoplanes sp. R-304 for a period of 7 to 10 days at approximately 28°C under aerobic conditions. benchchem.com The fermentation process is a critical step, as culture conditions can significantly influence the production of secondary metabolites. For instance, in the production of acarbose (B1664774) by other Actinoplanes species, adjustments to the fermentation medium's osmolality have been shown to enhance product yield. researchgate.net

Table 1: Fermentation Parameters for Actinoplanes sp.

| Parameter | Condition | Source |

|---|---|---|

| Microorganism | Actinoplanes sp. R-304 | benchchem.com |

| Duration | 7–10 days | benchchem.com |

| Temperature | 28°C | benchchem.comnih.gov |

| Conditions | Aerobic | benchchem.com |

| Carbon Source Example | Starch hydrolysate | nih.gov |

| Nitrogen Source Example | Yeast extract | nih.gov |

Extraction Techniques for this compound and Related Metabolites

Following fermentation, the next crucial step is the extraction of the desired metabolites from the culture broth. A variety of extraction techniques, both conventional and non-conventional, are available for isolating bioactive compounds from natural sources. researchgate.netksu.edu.sa

For actinoplanones, a common approach involves solvent extraction. The culture broth is first filtered to separate the mycelium from the liquid phase. The filtrate is then acidified, typically to a pH of 2.0, and extracted with an organic solvent such as ethyl acetate (B1210297). benchchem.com This method is effective for isolating acidic metabolites like the actinoplanones. benchchem.com The crude extract obtained after solvent evaporation contains a mixture of compounds that require further purification.

Chromatographic Purification Strategies

Chromatography is an essential and powerful technique for the separation and purification of individual compounds from a complex mixture. nih.govnih.gov Due to its high resolution, it is a cornerstone of natural product purification. nih.gov A typical workflow involves a series of chromatographic steps to achieve high purity. bio-rad.com

Initial Purification: The crude extract is often subjected to initial purification using silica (B1680970) gel chromatography. benchchem.com This step helps to fractionate the extract based on the polarity of the constituent compounds.

High-Performance Liquid Chromatography (HPLC): Fractions obtained from silica gel chromatography are further purified using High-Performance Liquid Chromatography (HPLC). benchchem.com HPLC is a high-resolution technique that allows for the fine separation of structurally similar compounds. Often, a reversed-phase column is employed, where compounds are separated based on their hydrophobicity. The purification process is typically guided by bioassays, such as cytotoxicity assays against cell lines like HeLa cells, to track the active compounds through the various purification stages. benchchem.com

Advanced Chromatographic Methods: Depending on the complexity of the extract and the properties of the target compound, other chromatographic techniques may be employed. These can include:

Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is often used as a polishing step. nih.govbio-rad.com

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and can be used to remove aggregates or other impurities of different molecular weights. bio-rad.com

Advanced Dereplication Approaches for Novel Polycyclic Xanthones

With the vast number of known natural products, a key challenge in drug discovery from natural sources is to avoid the re-isolation of already characterized compounds. Dereplication is the process of rapidly identifying known compounds in a mixture at an early stage of the purification process. researchgate.netfrontiersin.org

Modern dereplication strategies often employ a combination of liquid chromatography-mass spectrometry (LC-MS) and database searching. By comparing the molecular weights and fragmentation patterns of the compounds in an extract with those in comprehensive databases of natural products, known compounds can be quickly identified. frontiersin.org

For novel polycyclic xanthones like this compound, this approach is crucial. sjtu.edu.cn The "one strain many compounds" (OSMAC) approach, which involves varying cultivation parameters to induce the production of different secondary metabolites, coupled with genetic dereplication strategies, has been successful in discovering natural products with novel skeletons. sjtu.edu.cnnih.gov Furthermore, advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are ultimately used for the complete structure elucidation of new compounds. sjtu.edu.cn

Compound Names Mentioned

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Acarbose |

Structural Elucidation and Stereochemical Analysis of Actinoplanone D

Spectroscopic Methodologies for Structure Determination

The foundational structure of Actinoplanone D was established primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound as C₂₈H₂₅NO₁₀. nih.gov This information establishes the elemental composition and the degree of unsaturation, providing the first clues to its complex, polycyclic nature.

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provided detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. nd.eduarxiv.org The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their coupling patterns, which indicate adjacent protons. The ¹³C NMR spectrum provides a count of the distinct carbon atoms, offering insight into the types of functional groups present (e.g., carbonyls, aromatic carbons, oxygenated carbons).

Table 1: Key Spectroscopic Data for this compound

| Property | Data | Source |

|---|---|---|

| Molecular Formula | C₂₈H₂₅NO₁₀ | nih.gov |

| Molecular Weight | 535.5 g/mol | nih.gov |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) used for formula determination. | nih.gov |

| NMR Spectroscopy | ¹H NMR and ¹³C NMR used to define the carbon-hydrogen framework. | nih.govunimi.it |

Chiroptical Techniques for Absolute Configuration Assignment

Due to the presence of multiple chiral centers, this compound is an optically active molecule. Determining the specific three-dimensional arrangement of atoms, or its absolute configuration, is critical and was achieved using chiroptical techniques. chem-soc.simdpi.com Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for this purpose. mdpi.com

The absolute configurations of the actinoplanone family of compounds were successfully determined by analyzing their ECD spectra. nih.gov This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for a specific stereoisomer. By comparing the experimental ECD spectrum of this compound with those of related compounds with known stereochemistry or with spectra predicted by quantum chemical calculations, its absolute configuration was unambiguously assigned. nih.govnih.gov

Application of Advanced Spectroscopic Techniques

To assemble the complete connectivity of the complex molecular architecture of this compound, advanced two-dimensional (2D) NMR experiments were indispensable. numberanalytics.com These techniques provide correlation data that reveal how different atoms are connected within the molecule, which is often impossible to deduce from 1D NMR spectra alone. longdom.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, allowing for the tracing of proton-proton networks. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, providing a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation. It reveals correlations between protons and carbons over two to three bonds, making it possible to connect different molecular fragments and piece together the entire carbon skeleton.

The collective data from these experiments allow chemists to construct a detailed map of the molecule's covalent framework. researchgate.net

| NOESY/ROESY | Correlates protons that are close in space, regardless of bonding. | Information about the relative stereochemistry and 3D conformation of the molecule. |

Computational Chemistry in Structure Elucidation

Computational chemistry has become a synergistic and essential tool in modern structure elucidation, providing a way to validate experimentally derived structures. unt.educsic.es For this compound, computational methods would have been employed to support the proposed structure and stereochemistry. frontiersin.org

Using Density Functional Theory (DFT), researchers can calculate theoretical NMR chemical shifts and predict the ECD spectrum for a proposed structure. nih.gov This calculated data is then compared against the experimental data. A high degree of correlation between the predicted and measured spectra provides strong evidence for the correctness of the assigned structure and absolute configuration. mdpi.com

Methods like the DP4 probability analysis are often used, which statistically compares the experimental NMR data with DFT-calculated values for all possible stereoisomers to determine the most likely candidate. acdlabs.com This integration of computational analysis with spectroscopic and chiroptical data ensures a high level of confidence in the final structural assignment of complex molecules like this compound. csic.es

Biosynthetic Pathways of Actinoplanone D

Polyketide Synthase (PKS) Pathways in Actinoplanone D Biosynthesis

The foundation of the this compound structure is a polyketide backbone, assembled by a Type II polyketide synthase (PKS). nih.govnih.gov Polyketide synthases are enzyme complexes that construct complex carbon chains from simple acyl-CoA precursors, in a manner analogous to fatty acid synthesis. wikipedia.orglbl.gov The genes responsible for producing the specific PKS enzymes for a given polyketide are typically clustered together in the organism's genome. wikipedia.org

The biosynthesis of polycyclic xanthones like this compound utilizes a minimal Type II PKS system. nih.gov This system is comprised of three essential, yet separate, monofunctional enzymes:

Ketosynthase α (KSα)

Ketosynthase β/Chain-Length Factor (KSβ/CLF)

Acyl Carrier Protein (ACP) nih.gov

These enzymes work in concert to iteratively condense simple precursor units, building the polyketide chain to a specific length. nih.govlbl.gov The ACP carries the growing polyketide chain via a phosphopantetheinyl arm, presenting it to the KSα-KSβ/CLF heterodimer which catalyzes the carbon-carbon bond-forming Claisen condensation reaction. nih.govwikipedia.orglbl.gov

The carbon framework of polycyclic xanthones is derived from a single polyketide chain. nih.gov This has been confirmed through isotope-labeling experiments with related compounds, which demonstrate the incorporation of acetate (B1210297) units. nih.gov The biosynthesis begins with a starter unit, typically acetyl-CoA, which is then elongated by multiple extender units, usually malonyl-CoA. nih.govnih.gov Each round of extension adds two carbon atoms to the growing chain. lbl.gov This process, driven by the decarboxylation of the malonyl-CoA extender unit, continues until a polyketide of a predetermined length is formed, which then serves as the substrate for subsequent cyclization and modification enzymes. lbl.govnih.gov

Enzymatic Mechanisms in Polycyclic Xanthone (B1684191) Assembly

Following the synthesis of the linear polyketide chain by the PKS, a series of complex enzymatic reactions transforms it into the characteristic angular hexacyclic framework of this compound. nih.gov These steps involve intricate cyclizations, aromatizations, and oxidative rearrangements to form the stable xanthone core. nih.gov

A critical transformation in the biosynthesis is the formation of the xanthone core itself. nih.gov Research on the biosynthesis of similar polycyclic xanthones, such as xantholipin (B1246157), has revealed that this step is often accomplished through a Baeyer-Villiger oxidation. nih.govnih.gov This reaction is catalyzed by a multifunctional monooxygenase. In the case of xantholipin biosynthesis, the enzyme XanO4, a flavin-dependent monooxygenase, converts an anthraquinone-like intermediate into the xanthone scaffold. nih.gov Similarly, studies on fluostatin biosynthesis have identified the enzyme FlsO1, which can perform a succession of three oxidative reactions—hydroxylation, epoxidation, and a Baeyer-Villiger oxidation—to generate a xanthone structure. springernature.comcas.cn This oxidative rearrangement is a key mechanistic step in creating the diaryl ether linkage characteristic of the xanthone nucleus.

The defining feature of polycyclic xanthones is their angular, fused hexacyclic structure. nih.gov The biogenesis of this complex framework from the linear polyketide chain is a testament to enzymatic precision. After the chain is synthesized by the PKS, it is handed off to a suite of tailoring enzymes, including specific cyclases and aromatases. nih.govlbl.gov These enzymes guide a series of intramolecular cyclization reactions, folding the polyketide chain in a regiospecific manner to create the multiple rings of the core structure. Aromatization of specific rings provides thermodynamic stability to the nascent polycyclic system, setting the stage for further modifications. nih.gov

The final structural diversity and biological activity of polycyclic xanthones arise from a series of post-PKS tailoring modifications. nih.govresearchgate.net Once the core hexacyclic xanthone framework is assembled, it is further decorated by a variety of enzymes encoded within the biosynthetic gene cluster. nih.govrsc.org These tailoring enzymes catalyze reactions such as:

Oxygenations: The introduction of hydroxyl or epoxide groups by oxygenases, frequently cytochrome P450 monooxygenases. nih.govresearchgate.net

Methylations: The addition of methyl groups by methyltransferases. nih.gov

Glycosylations: The attachment of sugar moieties by glycosyltransferases. nih.govnih.gov

Halogenations: The incorporation of halogen atoms by halogenases. nih.gov

Rearrangements and Cyclizations: Further modifications to the scaffold by various cyclases and other enzymes. researchgate.net

For instance, in the biosynthesis of the related compound xantholipin, the P450 monooxygenase XanO2 is responsible for forming a methylene (B1212753) dioxybridge, while the monooxygenase XanO5 hydroxylates the carbon backbone at a specific position. nih.gov These final tailoring steps are crucial for generating the mature this compound molecule.

Data Tables

Table 1: Key Enzymes in Polycyclic Xanthone Biosynthesis

| Enzyme Class | Specific Enzyme Example | Function | Reference |

|---|---|---|---|

| Type II Polyketide Synthase | KSα/KSβ/ACP complex | Assembles the initial polyketide chain from acetyl-CoA and malonyl-CoA. | nih.govnih.gov |

| Monooxygenase | XanO4 / FlsO1 | Catalyzes Baeyer-Villiger oxidation to form the xanthone core from an anthraquinone (B42736) intermediate. | nih.govspringernature.comcas.cn |

| P450 Monooxygenase | XanO2 | Forms a methylene dioxybridge in a post-PKS tailoring step. | nih.gov |

| Monooxygenase | XanO5 | Catalyzes hydroxylation of the carbon backbone. | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Malonyl-CoA |

| Xantholipin |

| Fluostatin |

| Prejadomycin |

| Dehydrorabelomycin |

| Fluoxanthone A |

| Fluoxanthone B |

| Fluoxanol |

| Nenestatin C |

An article focusing on the chemical compound “this compound” cannot be generated as requested. Extensive searches of scientific literature did not yield specific information regarding the biosynthetic pathways of a compound with this name.

The search results consistently provided detailed information for a different, well-studied compound named Actinomycin D , which is also produced by actinomycetes. This includes extensive research on its biosynthetic gene clusters, gene functions, and strategies for enhanced production and analog creation. nih.govnih.govnih.govsemanticscholar.org

Furthermore, searches for the genus Actinoplanes revealed information about its capability to produce various bioactive compounds, such as acarbose (B1664774) and other unidentified molecules, but did not specifically mention this compound or its biosynthesis. core.ac.uknih.govuit.no

Given the strict requirement to focus solely on "this compound" and the lack of available data for this specific compound, it is not possible to provide an article that adheres to the detailed scientific outline requested. It is possible that "this compound" is a novel, exceptionally rare, or perhaps a misnamed compound in the context of the detailed biosynthetic information sought.

Biological Activities and Mechanistic Studies of Actinoplanone D

Antimicrobial Activity of Actinoplanone D

This compound, along with its structural relatives, has demonstrated significant antimicrobial capabilities. nih.gov As a group, polycyclic xanthones are recognized for their marked effectiveness against certain classes of microorganisms. researchgate.net

Polycyclic xanthones, the class to which this compound belongs, are noted for their remarkable antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Studies on the actinoplanone family have confirmed strong antimicrobial action against various bacteria. nih.gov While specific minimum inhibitory concentration (MIC) values for this compound are not detailed in readily available literature, the collective evidence for the compound class points to potent activity.

Table 1: Antimicrobial Profile of this compound

| Target Organism Class | Activity Level | Source |

|---|

The available scientific literature that describes the activity of the actinoplanone family does not prominently feature data on its effects against Gram-negative bacteria. nih.gov This suggests that the compound may have a more narrow spectrum of activity, primarily targeting Gram-positive organisms. libretexts.org

This compound has been identified as having strong antifungal properties. nih.gov Specifically, activity has been documented against the fungus Pyricularia oryzae (now also known as Magnaporthe oryzae), which is the causative agent of rice blast disease, a major threat to rice production worldwide. nih.govnih.govresearchgate.net The ability to inhibit this destructive plant pathogen highlights its potential application in agriculture.

The precise mechanism of action for this compound has not been fully elucidated, but studies of closely related compounds offer significant insights. Research on Actinoplanone A, another member of the same family isolated from the same source, revealed that its potent cytotoxic effects are due to the inhibition of DNA synthesis. nih.gov This suggests that this compound likely shares a similar mechanism, interfering with the replication and transcription of nucleic acids in target cells. nih.gov

Furthermore, one proposed mechanism for the biological activity of similar polycyclic xanthones involves the generation of reactive oxygen species (ROS). It is hypothesized that certain parts of the molecule can be oxidized, leading to the production of ROS which can cause direct damage to cellular components, including DNA. sjtu.edu.cn This mode of action is consistent with compounds that exhibit both antimicrobial and antineoplastic activities, as they target fundamental cellular processes like DNA replication. nih.govsjtu.edu.cn

Antineoplastic and Cytotoxic Activities of this compound

The actinoplanone family of compounds, including this compound, are characterized as potent cytotoxic agents. researchgate.netnih.gov This activity has been primarily evaluated against various cancer cell lines.

This compound has been identified as a cytotoxic polycyclic xanthone (B1684191). nih.gov It was isolated and characterized in studies that screened for cytotoxic agents active against HeLa cells, a well-established human cancer cell line. researchgate.netnih.gov While a specific IC₅₀ (half-maximal inhibitory concentration) value for this compound against HeLa cells is not specified in the reviewed literature, its closely related analogues, Actinoplanone C and Actinoplanone G, exhibit exceptionally strong cytotoxicity with IC₅₀ values of less than 0.00004 µg/mL. nih.gov This indicates that the actinoplanone chemical scaffold is associated with extremely high cytotoxic potential.

Table 2: Cytotoxicity of Actinoplanone Family Against HeLa Cells

| Compound | IC₅₀ (µg/mL) | Source |

|---|---|---|

| This compound | Cytotoxic, specific value not reported | researchgate.netnih.gov |

| Actinoplanone C | < 0.00004 | nih.gov |

Molecular Mechanisms of Antineoplastic Action

The anticancer properties of this compound and related compounds are underpinned by complex molecular mechanisms that disrupt the fundamental processes of cancer cell proliferation and survival.

Inhibition of DNA Synthesis

A primary mechanism contributing to the cytotoxic effects of the actinoplanone family is the potent inhibition of macromolecular synthesis, specifically targeting the replication of DNA. nih.gov While research on this compound is specific, studies on its close analog, Actinoplanone A, demonstrated strong inhibitory action on DNA synthesis in HeLa cells. nih.gov The general mechanism for this class of compounds often involves interference with the processes of DNA replication and transcription. sigmaaldrich.com

Antibiotics such as the closely related Actinomycin D function as antineoplastic drugs by directly interfering with DNA. sigmaaldrich.com This interference can occur through intercalation, where the molecule inserts itself into the DNA structure, often at the transcription initiation complex, which can prevent the elongation of RNA chains by RNA polymerase. researchgate.net This action is not always specific to bacteria and can affect mammalian systems, making it a tool against rapidly dividing cancer cells. sigmaaldrich.com Studies on Actinomycin D show it can inhibit the initiation of DNA replication, a step that is sensitive to transcription inhibition. nih.gov It has also been found to be a potent inhibitor of DNA strand transfer reactions catalyzed by enzymes like HIV-1 reverse transcriptase by preventing the formation of key reaction intermediates. nih.gov This body of evidence on related compounds suggests that this compound's antineoplastic activity likely stems from a similar capacity to disrupt the vital process of DNA synthesis, a hallmark of cancer cell proliferation.

Cellular Pathway Interventions

While direct studies on this compound's pathway interventions are limited, research on the related compound Actinomycin D provides significant insights into how this class of molecules can exert its anticancer effects by modulating key cellular signaling pathways.

Actinomycin D has been shown to induce apoptosis in cancer cells by triggering the extrinsic, or receptor-mediated, pathway. nih.govnih.gov This involves increasing the expression levels of TNF/TNFR family members and enhancing the cleavage of caspases and PARP, which are critical executioners of programmed cell death. nih.govnih.gov

Further studies on pancreatic cancer cells revealed that Actinomycin D-induced apoptosis is correlated with the activation of the JNK/SAPK pathway and an increased expression of the pro-apoptotic protein Bax. researchgate.net In other models, Actinomycin D was identified as a potent inhibitor of cancer stem cells (CSCs), a subpopulation of cells responsible for tumor recurrence and resistance. researchgate.net Its mechanism in this context was linked to the Wnt/Beta-Catenin signaling pathway, where it was found to reduce the levels of active β-catenin in tumors. researchgate.net These findings suggest that the antineoplastic action of polycyclic xanthones like this compound may involve a multi-pronged attack on critical cancer cell survival and proliferation pathways.

Other Noteworthy Biological Activities of this compound and Related Xanthones

Beyond their antineoplastic effects, polycyclic xanthones exhibit a range of other significant biological activities.

Antiplasmodial Activity (e.g., Polycyclic Xanthone Analogs)

Polycyclic xanthones have emerged as a promising class of compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. frontiersin.org Several analogs have demonstrated significant efficacy, often in the nanomolar range, against both drug-sensitive and drug-resistant strains of the parasite. frontiersin.org The antiplasmodial activity of various xanthones highlights the potential of this chemical class in developing new antimalarial agents. nih.govmdpi.com For instance, simaomicin α showed remarkably strong antimalarial activities against P. falciparum strains K1 (drug-resistant) and FCR3 (drug-sensitive). frontiersin.org Another example, MDN-0185, also displayed potent antimalarial properties. frontiersin.org

The table below summarizes the in vitro antiplasmodial activity of several xanthone compounds against Plasmodium falciparum.

| Compound Name | P. falciparum Strain | IC50 Value | Source(s) |

| Simaomicin α | K1 (drug-resistant) | 0.045 ng/mL | frontiersin.org |

| Simaomicin α | FCR3 (drug-sensitive) | 0.0097 ng/mL | frontiersin.org |

| MDN-0185 | 3D7 | 9 nM | frontiersin.org |

| Rheediachromenoxanthone | K1 | 19.93 µM | nih.gov |

| 2,5-dihydroxy-1-methoxyxanthone | K1 | 46.30 µM | nih.gov |

| Subelliptenone H | 3D7 | 3.3 ± 0.04 µM | mdpi.com |

| 12b-hydroxy-des-D-garcigerrin A | 3D7 | 5.0 ± 0.04 µM | mdpi.com |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Elucidation of Biological Targets

The specific molecular targets of this compound are not yet fully elucidated. However, research into the broader family of polycyclic xanthones and functionally similar antibiotics has identified several key enzymes and cellular components that serve as biological targets. The antineoplastic and antimicrobial activities of these compounds are a direct result of their interaction with these essential molecules. nih.gov

For example, many antibiotics that inhibit nucleic acid synthesis target enzymes critical for DNA replication and transcription. sigmaaldrich.com The well-studied antibiotic Actinomycin D is known to bind to DNA and inhibit RNA polymerase. sigmaaldrich.comresearchgate.net More recently, it was discovered that Actinomycin D also targets neutral metalloaminopeptidases APN and MetAP2, revealing new facets of its anticancer action. semanticscholar.org Other DNA synthesis inhibitors, such as quinolones, are known to target DNA gyrase (topoisomerase II), an enzyme essential for relaxing supercoiled DNA during replication. sigmaaldrich.commicrobenotes.com

The table below details some of the identified biological targets for compounds related to this compound.

| Compound Class / Specific Compound | Biological Target | Cellular Process Affected | Source(s) |

| Actinomycin D | DNA / RNA Polymerase | RNA Synthesis, DNA Replication | sigmaaldrich.comresearchgate.net |

| Actinomycin D | HIV-1 Reverse Transcriptase | DNA Strand Transfer | nih.gov |

| Actinomycin D | Metalloaminopeptidases (APN, MetAP2) | Protein Modification, Angiogenesis | semanticscholar.org |

| Quinolones | DNA Gyrase (Topoisomerase II) | DNA Replication | sigmaaldrich.commicrobenotes.com |

| General Antibacterials | Ribosomal RNA | Protein Synthesis | nih.gov |

| General Antibacterials | Cell-wall synthesis intermediates | Cell Wall Formation | nih.gov |

These findings provide a framework for understanding the potential biological targets of this compound and guide future research to precisely identify its molecular interactions and mechanisms of action.

Structure Activity Relationship Sar Studies of Actinoplanone D

Correlating Structural Motifs with Antimicrobial Efficacy

The antimicrobial properties of Actinomycin D are highly sensitive to structural changes, with many synthetic and semi-synthetic analogues exhibiting reduced potency compared to the parent compound. The integrity of both the phenoxazone chromophore and the peptide lactones is crucial for its activity, primarily against Gram-positive bacteria. doaj.org

Alterations in the peptide rings, such as replacing specific amino acids, often lead to a decrease in antimicrobial efficacy. For instance, analogues synthesized with substitutions for D-valine or sarcosine (B1681465) were found to have lower antimicrobial activities than the parent Actinomycin D. nih.gov This suggests that the specific amino acid sequence and the resulting conformation of the peptide rings are finely tuned for optimal interaction with bacterial targets, likely by stabilizing the drug-DNA complex. nih.govresearchgate.net

However, naturally occurring analogues can exhibit different antimicrobial profiles. A comparative study of Actinomycin X2 and Actinomycin D against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), revealed that Actinomycin X2 generally possesses greater antimicrobial potency. nih.gov The structural difference in Actinomycin X2 lies in the substitution of D-valine with D-alloisoleucine in the peptide lactones.

Interactive Table: Antimicrobial Activity of Actinomycin Analogues

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Actinomycin X2 | Staphylococcus aureus (non-MRSA) | 1.56 - 12.5 | 6.25 - 50 |

| Staphylococcus aureus (MRSA) | 3.125 - 12.5 | 12.5 - 50 | |

| Actinomycin D | Staphylococcus aureus (non-MRSA) | 3.125 - 12.5 | 25 - 50 |

| Staphylococcus aureus (MRSA) | 12.5 - 25 | 50 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data sourced from a study on actinomycins produced by Streptomyces smyrnaeus UKAQ_23. nih.gov

Furthermore, novel analogues isolated from a desert Streptomyces species demonstrated significant inhibitory effects against MRSA, with minimum inhibitory concentrations reported at 16 and 32 μg/μL, indicating that unique environments can yield actinomycins with potentially valuable antimicrobial activities. doaj.orgnih.govresearchgate.net These findings underscore that while many modifications diminish antimicrobial power, specific substitutions in the peptide moieties can maintain or even enhance efficacy, offering pathways to new antibacterial agents. nih.gov

Structure-Activity Relationships Governing Antineoplastic Effects

The SAR for the antineoplastic effects of Actinomycin D is distinct from that of its antimicrobial activity, offering a critical avenue for developing cancer-selective therapeutics. Modifications that reduce antimicrobial potency can sometimes maintain or even enhance antitumor activity. nih.govnih.gov

Peptide Ring Modifications: Substitutions within the pentapeptide lactone rings have profound effects on antineoplastic potency. A significant finding was the development of 5,5'-(MeLeu)2AMD, an analogue where both N-methyl-L-valine residues were replaced by N-methyl-L-leucine. While this analogue showed lower antimicrobial activity, it displayed in vitro antitumor activity comparable to Actinomycin D but at concentrations approximately 100-fold lower, highlighting a remarkable increase in potency. nih.gov Conversely, other substitutions, such as replacing D-valine with D-threonine, resulted in analogues that bound less strongly to DNA and had diminished biological activity. nih.gov

Chromophore Modifications: Modifications to the phenoxazone chromophore also significantly influence antineoplastic effects. The introduction of substituents at the 7-position of the chromophore, which is not directly involved in DNA binding, can yield agents with significant antitumor activity. nih.gov Furthermore, tetracyclic analogues, designed as prodrugs, have shown improved antitumor activities in murine leukemia models despite exhibiting lower in vitro cytotoxicity. nih.gov Specifically, tetracyclic analogues with a phenyl substituent on the oxazinone or oxazole (B20620) ring demonstrated the highest antitumor effects. nih.gov These results suggest that altering the chromophore can modulate the drug's pharmacokinetic properties or its biotransformation into active forms, leading to enhanced in vivo efficacy. nih.gov

Influence of Substituents on Biological Potency and Selectivity

A key goal in the development of Actinomycin D analogues is to improve their therapeutic index by increasing their selectivity for cancer cells over healthy cells and enhancing their specificity for certain tumor types. Research has shown that specific substitutions can dramatically alter this selectivity profile. nih.gov

A pivotal study revealed that modifying the pentapeptide lactones at the 2,2'- or 5,5'-positions could lead to analogues with outstanding selectivity for leukemia cell lines. nih.gov Several analogues, including those with D-phenylalanine or D-tyrosine substitutions, were found to inhibit the growth of leukemia cells at concentrations 100- to 500-fold lower than those required to inhibit other cancer cell lines. nih.gov This remarkable increase in selectivity was hypothesized to result from altered diffusion rates into specific cancer cells, a property conferred by the modified peptide chains rather than changes in DNA binding affinity. nih.gov

Similarly, tetracyclic analogues designed as transport-modified prodrugs were found to be 6- to 16-fold less cytotoxic to human lymphoblastic leukemia cells in vitro compared to Actinomycin D, yet they showed improved antitumor activity in animal models. nih.gov This dissociation between in vitro cytotoxicity and in vivo efficacy points to a favorable change in the therapeutic window, likely due to improved selectivity and/or pharmacokinetic properties. These findings demonstrate that strategic placement of substituents on either the peptide or chromophore moieties can uncouple general cytotoxicity from targeted antineoplastic action, thereby enhancing biological potency and selectivity. nih.govnih.gov

Rational Design of Actinomycin D Analogues based on SAR

Insights from extensive SAR studies have enabled the rational design of novel Actinomycin D analogues with specific therapeutic goals. The overarching strategy is to make targeted modifications that enhance tumor-specific activity while reducing systemic toxicity. nih.govresearchgate.net

One successful approach involves creating prodrugs by modifying the chromophore. Tetracyclic analogues were designed as transport-modified forms that are less cytotoxic but can be biotransformed into active agents, showing improved antitumor effects in animal models. nih.govnih.gov This strategy leverages an understanding of the metabolic processes that can activate the drug, aiming for better tumor targeting and a wider therapeutic margin.

Another rational design strategy focuses on modifying the peptide lactones to improve selectivity. Based on the hypothesis that modifications at sites not directly interacting with DNA could alter cellular uptake, researchers synthesized analogues with substitutions at the 2,2'- or 5,5'-positions of the peptide rings. nih.gov This led to the discovery of compounds with high selectivity for leukemia cells, validating the design principle. nih.gov

Synthetic Chemistry and Chemical Modification of Actinoplanone D

Total Synthesis Approaches to Actinoplanone D

The total synthesis of this compound has not been reported in the literature, a fact that underscores the formidable challenge presented by its complex and highly oxygenated hexacyclic framework. acs.org The innate difficulties in constructing such partially saturated polycyclic xanthones mean that the synthetic community has instead focused on developing strategies toward related, and in some cases slightly less complex, members of this natural product family. nih.gov These approaches, however, lay the strategic groundwork for a future synthesis of this compound.

A key challenge in synthesizing these molecules is the construction of the angularly fused polycyclic system with correct stereochemistry. nih.govontosight.ai Consequently, most successful strategies are convergent, involving the independent synthesis of large fragments that are later joined. nih.gov

Notable achievements in the synthesis of related complex xanthones include:

FD-594 Aglycon: The first synthesis of a polycyclic xanthone (B1684191) containing chirality on its hexacyclic core was achieved by Suzuki and coworkers. Their strategy was highlighted by a chirality transfer from an axially chiral biaryl intermediate, which was assembled from two independently synthesized fragments. nih.gov

Kibdelone C: The first total syntheses of a polycyclic xanthone with a non-aromatic xanthone ring system were reported by the groups of Porco and Ready. nih.gov Though both groups disconnected the molecule into three main fragments, they employed distinct chemical reactions to assemble the hexacyclic core, including an In(III)-catalyzed arylation and an iodine-mediated oxidative photochemical electrocyclization in Porco's approach. nih.govacs.org

IB-00208 Aglycone: A 22-step total synthesis of the aglycone of IB-00208, a related 1,4-dioxygenated xanthone, was developed by Martin and co-workers. acs.org This synthesis featured a novel ring-closing metathesis (RCM) reaction to prepare an angularly fused benzocyclobutenone intermediate and an "acetylide stitching" process to couple it with an aryl aldehyde fragment. acs.orgresearchgate.net

These examples demonstrate that while a direct total synthesis of this compound remains an unsolved problem, a clear strategic pattern based on fragment coupling has emerged as the most viable path forward.

Table 1: Comparison of Key Strategies in the Total Synthesis of Complex Polycyclic Xanthones

| Target Compound (or Aglycone) | Key Synthetic Strategy | Reference |

|---|---|---|

| FD-594 | Chirality transfer from an axially chiral biaryl intermediate. | nih.gov |

| Kibdelone C | Fragment coupling via In(III)-catalyzed arylation and oxidative photochemical electrocyclization. | nih.govacs.org |

| IB-00208 | Ring-closing metathesis (RCM) to form a key intermediate, followed by an acetylide stitching process. | acs.org |

Semisynthetic Strategies for this compound Derivatives

Given the immense difficulty of total synthesis, semisynthesis represents a more practical approach for accessing derivatives of the actinoplanone family. This strategy involves isolating a readily available natural precursor and then using chemical reactions to modify it. nih.gov Actinoplanones C, D, E, F, and G were all isolated from the same source, the bacterium Actinoplanes sp. R-304, along with the parent compounds Actinoplanone A and B. nih.gov

Structural analysis revealed that Actinoplanones C through G are variants of Actinoplanone A, differing only in the substituents at specific positions. nih.gov This strongly suggests that a divergent semisynthetic approach, starting from the more abundant Actinoplanone A as a key intermediate, is a viable method for their preparation. benchchem.com This strategy allows for the exploration of structure-activity relationships (SAR) by creating a library of related compounds with targeted modifications, a common practice in the development of natural product-based therapeutic leads. hokudai.ac.jp

While specific laboratory procedures for the conversion of Actinoplanone A to this compound are not detailed in the available literature, the structural relationships provide a clear blueprint for such a transformation.

Table 2: Structural Relationship of Actinoplanone Derivatives to Actinoplanone A

| Compound | Key Structural Feature vs. Actinoplanone A | Reference |

|---|---|---|

| Actinoplanone A | Parent structure for this series of derivatives. | nih.gov |

| Actinoplanone C | Variation at N-2 and C-4 substituents. | nih.gov |

| This compound | Variation at N-2 and C-4 substituents. | nih.gov |

| Actinoplanone E | Variation at N-2 and C-4 substituents. | nih.gov |

| Actinoplanone F | Variation at N-2 and C-4 substituents. | nih.gov |

| Actinoplanone G | Variation at N-2 and C-4 substituents. | nih.gov |

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis combines the efficiency and scalability of traditional organic chemistry with the unparalleled selectivity of biological catalysts. This hybrid approach is particularly well-suited for the synthesis of complex natural product analogues. nih.gov For polycyclic xanthones, biosynthetic studies have identified key enzymatic steps that could be harnessed for synthetic purposes. sjtu.edu.cn

A critical transformation in the biosynthesis of many polycyclic xanthones is the formation of the xanthone core itself. nih.gov Research has shown that this often proceeds via a Baeyer-Villiger type oxidation of an anthraquinone (B42736) intermediate, a reaction catalyzed by a flavin-dependent monooxygenase (FDMO), such as XanO4. sjtu.edu.cn This enzymatic reaction provides a "green alternative" to chemical methods, which can require harsh conditions and complex substrates to achieve the same transformation. sjtu.edu.cn

A plausible chemoenzymatic strategy for producing this compound analogues could involve:

Chemical Synthesis: Efficient chemical synthesis of a complex polyketide-derived anthraquinone precursor.

Enzymatic Oxidation: Use of an FDMO enzyme like XanO4 to catalyze the regioselective Baeyer-Villiger oxidation, converting the anthraquinone into the characteristic xanthone core.

Further Enzymatic Tailoring: Application of other "tailoring" enzymes, such as glycosyltransferases or hydroxylases, to install or modify functional groups on the xanthone scaffold to generate diverse analogues.

This approach leverages the power of enzymes to perform difficult, site-selective reactions on advanced intermediates that would be challenging to achieve through purely chemical means. researchgate.net

Table 3: Potential Enzymatic Reactions for Chemoenzymatic Synthesis of Xanthone Analogues

| Enzyme Class | Example | Synthetic Application | Reference |

|---|---|---|---|

| Flavin-Dependent Monooxygenase (FDMO) | XanO4 | Catalyzes Baeyer-Villiger oxidation of an anthraquinone to form the xanthone core. | sjtu.edu.cn |

| Glycosyltransferase | Various | Attaches sugar moieties to the polycyclic core, altering solubility and biological activity. | nih.gov |

| P450 Hydroxylase | Various | Performs site-selective C-H oxidation to introduce hydroxyl groups. | researchgate.net |

| Halogenase | Various | Regioselectively installs halogen atoms (e.g., chlorine) on the aromatic framework. | sjtu.edu.cn |

Pre Clinical Drug Discovery Research and Future Directions for Actinoplanone D

Advanced Technologies in Actinoplanone D Drug Discovery

Omics Technologies for Target Identification

The precise molecular target of this compound has not been definitively established in publicly available research. However, the application of "omics" technologies offers a powerful, unbiased approach to elucidate its mechanism of action. Modern omics-based strategies are increasingly used to connect complex natural products to their biosynthetic pathways and cellular targets. nih.govsjtu.edu.cn

Genomics and Transcriptomics: Sequencing the genome of the producing organism, Actinoplanes sp. R-304, would allow for the identification of the polyketide synthase (PKS) gene cluster responsible for the biosynthesis of the actinoplanone scaffold. sjtu.edu.cn This genomic information can provide clues about the molecule's core structure and potential modifications. sjtu.edu.cn Transcriptomics, particularly RNA-seq, could be employed by treating cancer cell lines with this compound and analyzing the subsequent changes in gene expression. This can reveal which cellular pathways are perturbed by the compound, pointing toward its direct or indirect targets.

Proteomics and Metabolomics: Proteomic analyses can identify changes in protein abundance or post-translational modifications within cells upon treatment with this compound, offering direct insight into the proteins and pathways affected. Metabolomics would complement this by revealing shifts in the cellular metabolic network, further refining the understanding of the compound's impact. dtu.dk

While these technologies are pivotal for modern natural product research, specific studies applying them to this compound have not yet been published. The general framework, however, suggests that an integrated multi-omics approach will be essential to fully characterize its biological targets. nih.govsjtu.edu.cn

Bioinformatic and Chemoinformatic Approaches

Bioinformatic and chemoinformatic tools are critical for interpreting the large datasets generated by omics technologies and for rationally guiding drug discovery efforts.

Bioinformatics: The analysis of the biosynthetic gene cluster for actinoplanones is a key area for bioinformatics. nih.govsjtu.edu.cn By comparing the gene cluster from Actinoplanes sp. R-304 with those of other known polycyclic xanthone (B1684191) producers, researchers can predict the function of specific enzymes involved in its synthesis and generate hypotheses about its mechanism. dtu.dk Pathway enrichment analysis of transcriptomic data can help identify statistically significant cellular processes, such as apoptosis or cell cycle arrest, that are affected by this compound.

Chemoinformatics: Chemoinformatic tools can be used to analyze the structural properties of this compound and its analogs. The European Bioinformatics Institute (EMBL-EBI) classifies this compound within the xanthone chemical class. ebi.ac.uk By creating databases of these related structures and their known activities, computational models can be built to predict the bioactivity of novel, undiscovered analogs and guide synthetic modifications to improve potency or selectivity.

High-Throughput Screening for Novel Modulators

High-throughput screening (HTS) is a foundational technology in drug discovery used to test large numbers of compounds for a specific biological activity. doi.orgscribd.com While HTS is often used to discover initial hits from microbial extracts, it can also be applied in later-stage research related to a known compound like this compound. scribd.comacs.org

Potential HTS applications include:

Target-Based Screening: Once a specific molecular target for this compound is identified (e.g., an enzyme or receptor), HTS can be used to screen compound libraries to find other molecules (modulators) that interact with the same target.

Synergistic Compound Screening: HTS assays can be designed to screen for compounds that enhance the cytotoxic effects of this compound when used in combination, potentially identifying partners for future combination therapies.

Resistance Pathway Screening: In a scenario where cancer cells develop resistance to this compound, HTS could be used to identify compounds that restore sensitivity, thereby uncovering the molecular pathways responsible for resistance.

The development of HTS assays has significantly accelerated the discovery rate of bioactive secondary metabolites from actinomycetes. doi.orgresearchgate.net

Future Research Avenues and Therapeutic Potential

The potent cytotoxicity observed in the actinoplanone family suggests significant therapeutic potential, particularly in oncology. nih.govnih.gov However, realizing this potential requires focused research into several key areas. Future work will likely concentrate on discovering novel analogs, exploring combination therapies to enhance efficacy, and developing optimized biotechnological production methods to ensure a sustainable supply for further research and development.

Exploration of Undiscovered this compound Analogs

This compound was co-discovered with a family of related structures, all produced by Actinoplanes sp. R-304. nih.gov These natural analogs provide an initial understanding of the structure-activity relationships within this class.

| Compound Name | Molecular Formula | Key Feature/Activity | Reference |

| Actinoplanone A | C29H27NO10 | Strong cytotoxicity; inhibits DNA synthesis | nih.govnih.gov |

| Actinoplanone B | C29H27NO11 | Cytotoxic polycyclic xanthone | nih.gov |

| Actinoplanone C | C31H29N2O10Cl | Very strong cytotoxicity (IC50 < 0.00004 µg/ml) | nih.gov |

| Actinoplanone E | C31H29N2O10Cl | Cytotoxic polycyclic xanthone | nih.gov |

| Actinoplanone F | C32H29N2O11Cl | Cytotoxic polycyclic xanthone | nih.gov |

| Actinoplanone G | C32H30N2O11 | Very strong cytotoxicity (IC50 < 0.00004 µg/ml) | nih.govnih.gov |

Future research will likely focus on:

Combination Therapies involving this compound

A common strategy for potent anticancer agents is to use them in combination with other drugs. This approach can lead to synergistic effects, lower the required dose of individual agents to reduce toxicity, and overcome drug resistance mechanisms. For a compound like this compound, which is related to DNA synthesis inhibitors, logical combination partners could include drugs that target different phases of the cell cycle, induce apoptosis through alternative pathways, or inhibit DNA repair mechanisms. While this represents a clear and valuable future research direction, no specific studies on combination therapies involving this compound have been reported in the surveyed literature.

Biotechnological Production Optimization

A major hurdle for the development of many natural products is achieving a sustainable and economically viable supply. The initial isolation of actinoplanones yielded very low quantities, highlighting a need for production optimization.

Key strategies for optimizing this compound production include:

Fermentation Optimization: Systematically improving the culture conditions for Actinoplanes sp. R-304, including media components (carbon and nitrogen sources), temperature, and pH, using statistical methods like response surface methodology (RSM).

Strain Engineering: Employing metabolic engineering and synthetic biology techniques to enhance production. This could involve overexpressing key enzymes in the biosynthetic pathway or deleting genes from competing pathways to channel more metabolic flux towards actinoplanone synthesis. sjtu.edu.cngoogle.com

Heterologous Expression: Transferring the entire this compound biosynthetic gene cluster into a more robust and easily manipulated host organism, such as Streptomyces coelicolor or E. coli, which is engineered for high-yield production of secondary metabolites. google.comgoogleapis.com Patent literature already lists this compound among compounds that could potentially be produced through such engineered cellular systems. googleapis.comgoogle.com

Q & A

How can researchers formulate a focused and testable research question about Actinoplanone D’s biological activity?

To develop a research question, use the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) . For example:

- Population : Specific cell lines or microbial strains.

- Exposure : this compound at varying concentrations.

- Comparison : Control groups treated with analogs or vehicle solutions.

- Outcome : Quantifiable metrics like IC50 values or gene expression changes.

Ensure the question is neither too broad nor narrow, allowing exploration of mechanisms (e.g., "How does this compound inhibit biofilm formation in Staphylococcus aureus compared to Actinoplanone C?").

Q. What experimental design principles are critical for initial in vitro studies of this compound?

- Dose-response assays : Use logarithmic concentration ranges to determine efficacy thresholds.

- Replication : Include triplicate samples to account for biological variability.

- Controls : Vehicle controls (e.g., DMSO) and positive controls (e.g., known antibiotics).

- Data collection : Predefine timepoints for data harvesting to avoid bias.

Refer to guidelines for table formatting (Roman numerals, footnotes) and self-explanatory figures .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?

- Databases : Prioritize PubMed, Scopus, and Web of Science, filtering for peer-reviewed articles (2015–2025).

- Keywords : Combine "this compound" with terms like "biosynthesis," "antimicrobial," or "cytotoxicity."

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity be resolved methodologically?

- Source analysis : Compare experimental conditions (e.g., cell culture media, exposure duration) across studies.

- Meta-analysis : Pool datasets using standardized metrics (e.g., fold-change relative to controls) and apply statistical models (ANOVA, random-effects) to identify confounding variables .

- Replication studies : Reproduce conflicting experiments with harmonized protocols, documenting all parameters (e.g., pH, temperature) .

Q. What advanced techniques validate this compound’s mechanism of action in complex biological systems?

- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by this compound.

- Structural analysis : Use X-ray crystallography or Cryo-EM to resolve ligand-target interactions.

- *In silico modeling : Molecular dynamics simulations to predict binding affinities and off-target effects .

Q. How should researchers design multivariate experiments to study this compound’s synergistic effects?

- Factorial design : Test this compound in combination with other agents (e.g., antifungals) using a matrix of concentrations.

- Response surface methodology (RSM) : Optimize synergy ratios via software like Design-Expert.

- Data interpretation : Use isobolograms or combination index (CI) values to classify interactions (additive, synergistic, antagonistic) .

Methodological and Data Analysis Considerations

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?

- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism (four-parameter logistic model).

- Error reporting : Include 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni).

- Outlier handling : Define criteria (e.g., Grubbs’ test) a priori to maintain data integrity .

Q. How can researchers ensure reproducibility in this compound studies?

- Protocol standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data and metadata.

- Open science : Share raw data (e.g., via Zenodo) and detailed SOPs in supplementary materials.

- Collaboration : Cross-validate findings with independent labs using identical reagents .

Q. What ethical and safety protocols apply to this compound research involving animal models?

- IACUC approval : Submit research plans detailing endpoints, anesthesia, and euthanasia methods.

- 3Rs compliance : Replace animals with in vitro models where possible; refine procedures to minimize suffering.

- Data transparency : Report all adverse events in publications, even if non-significant .

Data Presentation and Publication Guidelines

Q. How should tables and figures be structured to present this compound’s pharmacokinetic data?

- Tables : Use Word’s table format with Roman numerals, centered titles, and footnotes explaining abbreviations (e.g., "AUC: Area under the curve") .

- Figures : Include dose-response curves with error bars and insets for structural formulas. For microscopy images, provide scale bars and staining details.

Q. Example Table :

| Concentration (µM) | Inhibition (%) | SEM | p-value |

|---|---|---|---|

| 0.1 | 15.2 | ±1.3 | 0.07 |

| 1.0 | 48.7 | ±2.1 | <0.01 |

Q. What strategies mitigate bias when interpreting this compound’s therapeutic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.